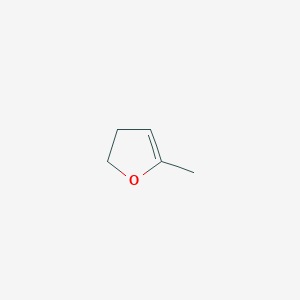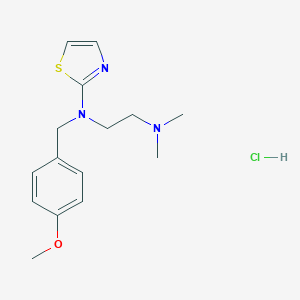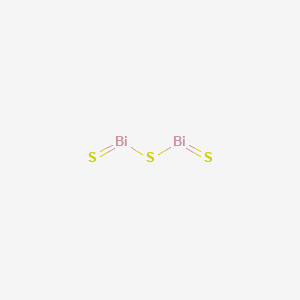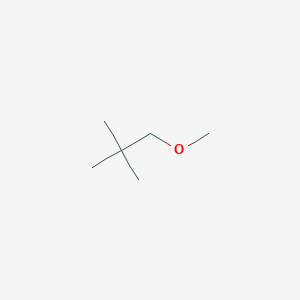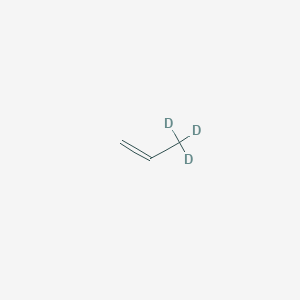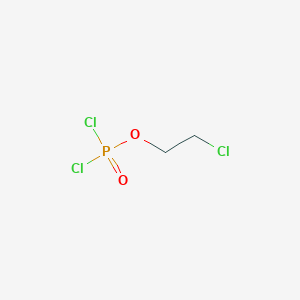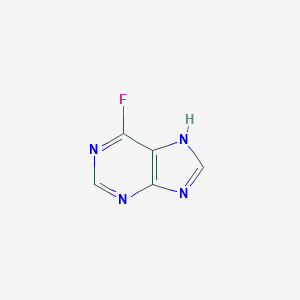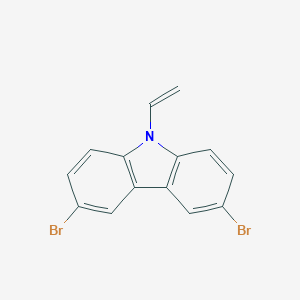
Sigmodal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sigmodal is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that was first synthesized in 2015 and has since been studied extensively for its unique properties. Sigmodal is a promising compound that could have a significant impact on various fields of research, including medicine and pharmacology.
Wirkmechanismus
Sigmodal works by binding to specific proteins in the body, which leads to the inhibition of their activity. The compound has been shown to target various enzymes, including those involved in inflammation and cancer. Sigmodal is a potent inhibitor of these enzymes, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
Sigmodal has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation in animal models, which suggests that it could be used to treat inflammatory diseases. Sigmodal has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it could be used as a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Sigmodal has several advantages for lab experiments, including its high potency and specificity. It is also a synthetic molecule, which means that it can be easily synthesized in large quantities. However, one limitation of Sigmodal is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on Sigmodal. One potential application is in the development of new drugs for inflammatory diseases. Sigmodal has been shown to have potent anti-inflammatory effects, which could make it a promising candidate for drug development. Another potential application is in the development of new anticancer agents. Sigmodal has been shown to inhibit the growth of cancer cells in vitro, which suggests that it could be used as a potential anticancer agent. Further research is needed to fully understand the potential of Sigmodal in these and other areas of research.
Conclusion:
Sigmodal is a synthetic molecule that has gained attention in the scientific community due to its potential therapeutic applications. It has been studied extensively for its unique properties, including its ability to inhibit specific enzymes and reduce inflammation. Sigmodal has several advantages for lab experiments, including its high potency and specificity. However, its long-term effects on the body are not yet fully understood. Further research is needed to fully understand the potential of Sigmodal in various fields of research, including medicine and pharmacology.
Synthesemethoden
Sigmodal is synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The process involves the reaction of two different chemicals, which results in the formation of Sigmodal. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
Sigmodal has various applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. Sigmodal has also been studied for its ability to inhibit specific enzymes, which could have therapeutic implications for various diseases.
Eigenschaften
CAS-Nummer |
1216-40-6 |
|---|---|
Produktname |
Sigmodal |
Molekularformel |
C12H17BrN2O3 |
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
5-(2-bromoprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
ZGVCLZRQOUEZHG-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |
Andere CAS-Nummern |
1216-40-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



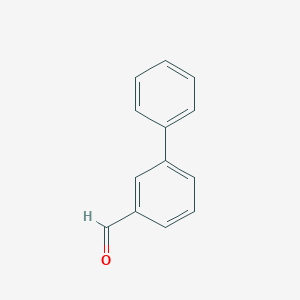
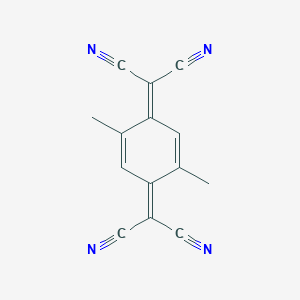
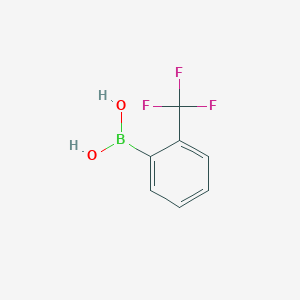
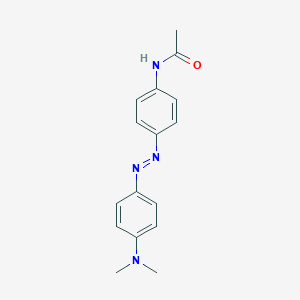
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)

